Divergent Hepatic Metabolic Pathway: C-10 Demethylation (AP-3) vs. N-Demethylation of Methylamide (Maytansine)
In a direct head-to-head metabolism study using human liver microsomes with NADPH, ansamitocin P-3 and maytansine were processed through completely distinct primary metabolic routes. The major metabolic pathway of AP-3 in human liver microsomes is demethylation at the C-10 position of the ansa ring, while the major pathway of maytansine is N-demethylation of the methylamide group on the C-3 ester side chain [1]. This mechanistic divergence means that the two compounds generate different metabolite profiles with potentially distinct off-target pharmacology and toxicology—a critical consideration when selecting a payload scaffold where human metabolite safety must be characterized for regulatory filing.
| Evidence Dimension | Primary Phase I metabolic pathway in human liver microsomes |
|---|---|
| Target Compound Data | C-10 demethylation (ansa ring) as the major pathway; minor pathways include oxidation and sequential oxidation/demethylation |
| Comparator Or Baseline | Maytansine: N-demethylation of the methylamide of the C-3 ester moiety as the major pathway; minor pathways include O/N-demethylation, oxidation, and ester hydrolysis |
| Quantified Difference | Qualitatively distinct major metabolic routes at different molecular positions (ansa macrocycle vs. C-3 ester side chain); AP-3 generated 11 metabolites vs. 7 for maytansine under identical incubation conditions |
| Conditions | Human liver microsomes + NADPH; liquid chromatography/multi-stage mass spectrometry (LC/MSn); Liu et al. 2005 |
Why This Matters
Different primary metabolic routes mean that toxicology data generated for maytansine cannot be extrapolated to AP-3-based conjugates; procurement of AP-3 for ADC programs requires independent metabolite characterization.
- [1] Liu Z, Floss HG, Cassady JM, Chan KK. Metabolism studies of the anti-tumor agent maytansine and its analog ansamitocin P-3 using liquid chromatography/tandem mass spectrometry. J Mass Spectrom. 2005;40(3):389-399. doi:10.1002/jms.800 View Source
